N'-[1-(3,4-difluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide
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Overview
Description
N’-[1-(3,4-difluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide is a complex organic compound that features a pyrrolidinone ring, a difluorophenyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(3,4-difluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide typically involves multiple steps. One common method includes the reaction of 3,4-difluoroaniline with maleic anhydride to form the intermediate 3,4-difluorophenylmaleimide. This intermediate is then reacted with pyridine-3-carbohydrazide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-[1-(3,4-difluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-[1-(3,4-difluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Potential use in the development of advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of N’-[1-(3,4-difluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide
- N’-[1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide
Uniqueness
N’-[1-(3,4-difluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide is unique due to the presence of the difluorophenyl group, which can enhance its biological activity and stability compared to similar compounds with different substituents .
Properties
Molecular Formula |
C16H12F2N4O3 |
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Molecular Weight |
346.29 g/mol |
IUPAC Name |
N'-[1-(3,4-difluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide |
InChI |
InChI=1S/C16H12F2N4O3/c17-11-4-3-10(6-12(11)18)22-14(23)7-13(16(22)25)20-21-15(24)9-2-1-5-19-8-9/h1-6,8,13,20H,7H2,(H,21,24) |
InChI Key |
HTGSJBOCACDGKO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=C(C=C2)F)F)NNC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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